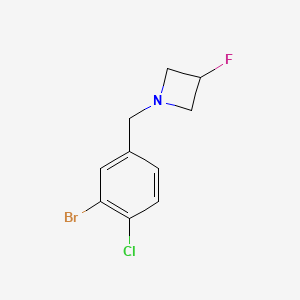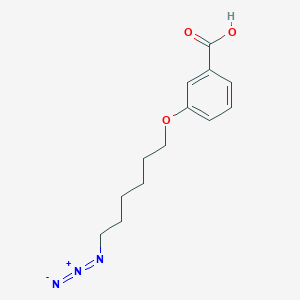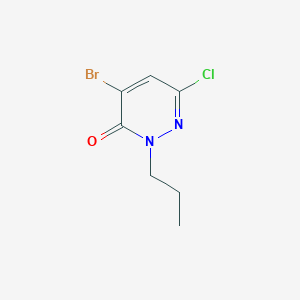
4-(Trimethoxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethoxymethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three methoxy groups attached to the benzene ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of 1,2,3-trimethoxybenzene as the starting material. This compound undergoes a substitution reaction followed by oxidation to yield this compound . The reaction typically involves the use of oxoethanoic acid and hydrochloric acid under Lewis acidic catalytic activation .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of gallic acid derivatives and dimethyl sulfate as alkylating agents . The reaction is carried out in the presence of phase transfer catalysts and sodium hydroxide at controlled temperatures ranging from 50 to 70°C . This method is advantageous due to its high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trimethoxymethyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Major Products:
Oxidation: 4-(Trimethoxymethyl)benzoic acid
Reduction: 4-(Trimethoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Trimethoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity . Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzaldehyde: This compound has similar structural features but differs in the position of the methoxy groups.
4-(Methoxymethyl)benzaldehyde: Lacks the additional methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Trimethoxymethyl)benzaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(trimethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2,15-3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |
Clave InChI |
JHFPTJYYDNLZIL-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)C=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)
![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)


![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)

![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)


